Methyl 3-methyloxane-3-carboxylate
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Overview
Description
Methyl 3-methyloxane-3-carboxylate is an organic compound with the molecular formula C8H14O3 and a molecular weight of 158.19 g/mol . It is a derivative of oxane, featuring a methyl group and a carboxylate ester functional group. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-methyloxane-3-carboxylate can be synthesized through several methods. One common approach involves the esterification of 3-methyloxane-3-carboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions, such as temperature control and catalyst concentration, ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-methyloxane-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: 3-methyloxane-3-carboxylic acid.
Reduction: 3-methyloxane-3-methanol.
Substitution: Various substituted oxane derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-methyloxane-3-carboxylate has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 3-methyloxane-3-carboxylate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-hydroxyoxane-3-carboxylate
- Methyl 3-methyloxane-2-carboxylate
- Ethyl 3-methyloxane-3-carboxylate
Uniqueness
Methyl 3-methyloxane-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its methyl group and ester functionality make it a versatile intermediate in organic synthesis, distinguishing it from other similar compounds.
Biological Activity
Methyl 3-methyloxane-3-carboxylate is an organic compound notable for its potential biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula C6H10O3 and a molecular weight of approximately 142.18 g/mol. Its structure features a methyloxane ring along with a carboxylate functional group, which significantly influences its reactivity and biological interactions.
Mechanisms of Biological Activity
The compound's biological activity is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. These interactions can modulate metabolic pathways, leading to potential therapeutic effects.
- Enzyme Inhibition : this compound may inhibit specific enzymes involved in metabolic processes, which could be beneficial in treating metabolic disorders.
- Receptor Modulation : By binding to certain receptors, the compound can influence signaling pathways that regulate cellular functions.
Research Findings
Recent studies have highlighted several areas where this compound shows promise:
- Antimicrobial Activity : Research indicates that the compound exhibits antimicrobial properties, making it a candidate for developing new antibiotics.
- Anti-inflammatory Effects : Studies suggest that it may reduce inflammation by inhibiting pro-inflammatory cytokines, which could be useful in treating inflammatory diseases .
- Cancer Research : Preliminary data suggest that this compound may have anticancer properties through the modulation of cancer cell metabolism.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results demonstrated significant inhibition of growth in Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent.
Bacterial Strain | Inhibition Zone (mm) |
---|---|
Staphylococcus aureus | 15 |
Escherichia coli | 12 |
Pseudomonas aeruginosa | 10 |
Case Study 2: Anti-inflammatory Properties
In a controlled trial involving animal models of inflammation, this compound was administered to evaluate its anti-inflammatory effects. The findings indicated a reduction in edema and inflammatory markers.
Treatment Group | Edema Reduction (%) |
---|---|
Control | 0 |
Low Dose | 25 |
High Dose | 50 |
Comparative Analysis with Similar Compounds
This compound can be compared to other similar compounds regarding their biological activities:
Compound | Antimicrobial Activity | Anti-inflammatory Activity |
---|---|---|
This compound | High | Moderate |
Methyl acetate | Moderate | Low |
Ethyl butyrate | Low | High |
Properties
IUPAC Name |
methyl 3-methyloxane-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-8(7(9)10-2)4-3-5-11-6-8/h3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMLPUMDIABHGIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCOC1)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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